
(-)-Tramadol
概要
説明
(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of the racemic mixture of tramadol, which means it is one of the two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reduction of 3-methoxyphenylacetone to form 3-methoxyphenyl-2-propanol, followed by a Grignard reaction with cyclohexanone to yield the desired tramadol structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, crystallization, and purification through techniques like column chromatography. The industrial methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
(-)-Tramadol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Halogenation and nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various derivatives of tramadol, such as N-oxide tramadol, halogenated tramadol, and nitrated tramadol. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications.
科学的研究の応用
Pain Management
- Acute and Chronic Pain : (-)-Tramadol is approved for the management of moderate to severe pain in adults. It is particularly beneficial for patients who may not tolerate non-steroidal anti-inflammatory drugs (NSAIDs) due to gastrointestinal or renal issues .
- Osteoarthritis : Studies indicate that this compound can be used alone or in combination with acetaminophen for osteoarthritis treatment. Evidence suggests it provides comparable efficacy to NSAIDs like ibuprofen, particularly in patients with hip and knee osteoarthritis .
- Neuropathic Pain : The drug has shown effectiveness in treating neuropathic pain syndromes, including post-operative pain and fibromyalgia. Its ability to target multiple pain pathways makes it suitable for these conditions .
- Cancer Pain Management : this compound is utilized when non-opioid analgesics are ineffective, particularly in cancer patients experiencing severe chronic pain .
Off-Label Uses
- Premature Ejaculation : this compound has been used off-label for treating premature ejaculation due to its effects on serotonin levels .
- Anxiety and Depression : The drug's serotonergic activity may offer additional benefits in managing anxiety and depressive symptoms that often accompany chronic pain conditions .
Comparative Studies
Research indicates that while this compound provides some analgesic benefits, its efficacy compared to placebo is modest. In trials, tramadol alone demonstrated only a 4% absolute improvement in pain reduction compared to placebo . Moreover, when combined with acetaminophen, the improvement remained similar.
Adverse Effects
Common adverse events associated with this compound include:
- Nausea
- Dizziness
- Fatigue
The risk of developing adverse events increases when compared to placebo, with significant rates of withdrawal from studies due to side effects noted .
Dependence and Abuse Potential
Despite being marketed as having a lower abuse potential than traditional opioids, there are increasing reports of dependence associated with this compound use. Case studies have documented instances of addiction, particularly among individuals using the drug over extended periods .
Case Studies
- Case Report on Dependence : A 39-year-old female veteran developed a dependence on this compound after being prescribed it for shoulder pain. Her case illustrates the potential for misuse and the challenges in managing withdrawal symptoms effectively .
- Dependence Liability Study : A study involving a 37-year-old male revealed significant dependence characteristics after prolonged use of this compound following an injury. His withdrawal symptoms were managed successfully without typical opioid withdrawal complications .
作用機序
(-)-Tramadol exerts its effects through a dual mechanism of action:
Opioid Receptor Agonism: Binds to the μ-opioid receptor, leading to analgesic effects.
Inhibition of Norepinephrine and Serotonin Reuptake: Increases the levels of these neurotransmitters in the synaptic cleft, contributing to its pain-relieving properties.
The molecular targets involved include the μ-opioid receptor and the transporters for norepinephrine and serotonin. The pathways activated by this compound result in the modulation of pain signals and the enhancement of mood, which together contribute to its overall analgesic effect.
類似化合物との比較
(-)-Tramadol is often compared with other opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs). Similar compounds include:
(+)-Tramadol: The other enantiomer of tramadol, which has different pharmacological properties.
Codeine: Another opioid analgesic with a similar mechanism of action but different potency and side effect profile.
Venlafaxine: An SNRI that shares the reuptake inhibition mechanism but lacks opioid receptor activity.
The uniqueness of this compound lies in its dual mechanism of action, which provides a balanced analgesic effect with potentially fewer side effects compared to other opioids. This makes it a valuable option for pain management in various clinical settings.
生物活性
(-)-Tramadol is a synthetic opioid analgesic that exhibits a unique pharmacological profile, primarily functioning as a centrally acting pain reliever. It is characterized by its dual mechanism of action: it acts as a weak agonist at the μ-opioid receptor and inhibits the reuptake of norepinephrine and serotonin, which contributes to its analgesic effects. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, case studies, and relevant research findings.
The analgesic effects of this compound are mediated through multiple pathways:
- μ-opioid Receptor Agonism : this compound binds to the μ-opioid receptors in the central nervous system (CNS), providing pain relief similar to traditional opioids but with a lower potential for respiratory depression and abuse.
- Inhibition of Norepinephrine and Serotonin Reuptake : By inhibiting the reuptake of norepinephrine and serotonin, this compound enhances descending inhibitory pain pathways, contributing to its analgesic properties .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by genetic factors, particularly variations in the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active metabolite, O-desmethyltramadol (M1). The efficacy and safety profiles can vary significantly among individuals due to these genetic differences .
Clinical Efficacy
Numerous studies have documented the effectiveness of this compound in managing various pain conditions:
- A study involving 249 patients demonstrated that tramadol significantly reduced pain compared to placebo in chronic knee pain management, with a cumulative retention rate of 83.7% in the tramadol group .
- Another review highlighted tramadol's comparable effectiveness to other opioids for chronic pain management while exhibiting a more favorable safety profile .
Case Study 1: Tramadol Dependence
A case report detailed the experience of a 39-year-old female veteran who developed dependence on tramadol after being prescribed it for shoulder pain. Her daily dosage escalated to 1400 mg. Upon entering treatment, she was transitioned to buprenorphine/naloxone and successfully maintained abstinence from tramadol .
Case Study 2: Long-Term Care Setting
In a long-term care setting, a pharmacist-led intervention resulted in 70% of patients completely stopping tramadol use without reports of worsening pain. This intervention also reduced the risk of drug interactions associated with concurrent medications .
Biochemical Effects
Research has shown that repeated administration of tramadol affects various biochemical and immunological parameters. In a study on rats, significant increases in serum levels of inflammatory markers such as TNF-α and IL-1B were observed following tramadol administration at therapeutic and overdose levels. These findings suggest potential implications for oxidative stress and tissue damage associated with prolonged use .
Parameter | Normal Control Group | Therapeutic Dose Group | High Dose Group |
---|---|---|---|
Sialic Acid (ng/ml) | 2.71 ± 0.15 | 3.35 ± 0.32 | Increased |
TNF-α (pg/ml) | 17.89 ± 2.84 | 2.44 ± 0.24 | Increased |
IL-1B (pg/ml) | 4.16 ± 0.33 | Increased | Increased |
NF-KB (ng/g) | 0.36 ± 0.07 | Increased | Increased |
MPO (ng/g) | 4.88 ± 0.52 | Increased | Increased |
Safety Profile
Despite its advantages, this compound is associated with specific risks:
- Increased Mortality Risk : A study indicated that tramadol use was linked to an increased risk of all-cause mortality, particularly in older adults and those with pre-existing health conditions .
- Dementia Risk : Recent findings suggest a correlation between prolonged tramadol use and an increased risk of dementia among older adults .
特性
CAS番号 |
181289-59-8 |
---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1 |
InChIキー |
TVYLLZQTGLZFBW-GDBMZVCRSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
異性体SMILES |
CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
正規SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
同義語 |
(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
ANone: (-)-Tramadol exerts its analgesic effects through a dual mechanism. It acts as a weak agonist at the µ-opioid receptor [, , , , ] and inhibits the reuptake of norepinephrine and serotonin in the central nervous system [, , , , , , ].
ANone: By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft. This enhanced signaling through monoaminergic pathways contributes to pain relief [, , , ].
ANone: While this compound possesses some intrinsic activity, its analgesic effect is primarily attributed to its active metabolite, O-desmethyltramadol, which exhibits a higher affinity for the µ-opioid receptor [, , , ].
ANone: The molecular formula of this compound is C16H25NO2, and its molecular weight is 263.38 g/mol [, ].
ANone: While the provided research papers do not delve into detailed spectroscopic data, they reference standard analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ultraviolet (UV) detection for the characterization and quantification of this compound and its metabolites [, , ].
ANone: The provided research primarily focuses on the clinical application of this compound. Information on material compatibility and stability under various conditions would necessitate further investigation outside the scope of these studies.
ANone: this compound primarily functions as a centrally acting analgesic and does not possess known catalytic properties. The research papers provided focus on its pharmaceutical applications.
ANone: While not explicitly detailed in the provided research, computational techniques are valuable tools in drug discovery and development. Studies investigating this compound could employ computational methods such as molecular docking simulations or quantitative structure-activity relationship (QSAR) modeling to further explore its interactions with target receptors and optimize its properties.
ANone: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. Comprehensive information on SHE regulations, risk mitigation, and responsible practices would necessitate consulting relevant regulatory guidelines and safety data sheets.
ANone: this compound exhibits good absorption after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, O-desmethyltramadol [, , ]. Both the parent drug and its metabolites are excreted primarily in the urine [, ].
ANone: The relatively rapid onset of action and moderate duration of effect of this compound correlate with its pharmacokinetic properties. The formation of the more potent active metabolite, O-desmethyltramadol, contributes significantly to its analgesic efficacy [, , , , ].
ANone: Several research articles presented highlight the efficacy of this compound in managing post-operative pain [, , , , ]. Studies utilizing animal models, particularly rodents, have demonstrated its analgesic effects and explored its application in addressing pain following surgical procedures [, , ].
ANone: The development of tolerance and dependence is a concern with long-term opioid use, including this compound [, , , ]. Cross-tolerance may occur with other opioid analgesics, particularly those acting primarily at the µ-opioid receptor.
ANone: As the research predominantly explores the analgesic applications of this compound, comprehensive information on its safety profile, including potential long-term effects, would necessitate referring to comprehensive drug databases and safety data sheets.
ANone: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS) and ultraviolet (UV) detection, are frequently employed for the analysis of this compound and its metabolites in biological samples [, , ].
ANone: The research provided focuses primarily on the pharmaceutical applications of this compound. Further investigation is required to understand its environmental fate and potential ecotoxicological effects.
ANone: The research papers do not provide specific details regarding the dissolution rate and solubility of this compound. These properties can vary depending on the specific salt form, particle size, and formulation.
ANone: While not explicitly described in these papers, the validation of analytical methods for this compound would typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), range, robustness, and stability [, , ].
ANone: The papers primarily focus on the clinical and research aspects of this compound. Information on specific quality control and assurance measures would necessitate referring to Good Manufacturing Practices (GMP) guidelines and regulatory standards for pharmaceutical production.
ANone: The provided research does not specifically address the immunogenicity of this compound.
ANone: Information regarding specific drug-transporter interactions of this compound is not elaborated upon in these research papers.
ANone: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [, , ]. Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 could potentially alter this compound's metabolism and require dose adjustments.
ANone: Several alternative analgesics are available, including other opioids (e.g., morphine, oxycodone, fentanyl), nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen, naproxen), and adjunctive therapies like antidepressants (e.g., tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (e.g., gabapentin, pregabalin) [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。